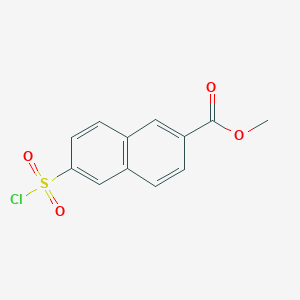

Methyl 6-(chlorosulfonyl)-2-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(chlorosulfonyl)-2-naphthoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorosulfonyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-(chlorosulfonyl)-2-naphthoate can be synthesized through a multi-step process involving the chlorosulfonation of methyl 2-naphthoate. The general synthetic route involves the following steps:

Nitration: Methyl 2-naphthoate is first nitrated to introduce a nitro group at the desired position on the naphthalene ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

Chlorosulfonation: The amino group is subsequently converted to a chlorosulfonyl group by treatment with chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chlorosulfonation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorosulfonyl group is highly reactive toward nucleophiles, enabling the synthesis of sulfonamides, sulfonates, and other derivatives.

Key Reactions and Conditions:

Mechanistic Insights:

-

The reaction proceeds via nucleophilic attack at the sulfur atom, displacing the chloride ion.

-

Aryl amines (e.g., 4-bromoaniline) generate sulfonamides, while alcohols yield sulfonate esters .

Ester Hydrolysis

The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reaction:

| Reactant | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| This compound | NaOH (aqueous), reflux | 6-(Chlorosulfonyl)-2-naphthoic acid | Requires optimization to avoid side reactions | * |

*Inferred from analogous ester hydrolysis in , where sulfuric acid catalyzed esterification of 6-bromo-2-naphthoic acid.

Reduction and Oxidation

While direct data on reduction/oxidation of this compound is limited, analogous chlorosulfonyl compounds suggest potential pathways:

Hypothesized Reactions:

-

Reduction : LiAlH4 may reduce the chlorosulfonyl group to a thiol (-SH) or sulfinic acid (-SO2H).

-

Oxidation : Strong oxidizers (e.g., KMnO4) could convert the chlorosulfonyl group to a sulfonic acid (-SO3H).

Regioselective Functionalization

The naphthalene core allows for regioselective modifications. For example:

-

Electrophilic Aromatic Substitution : Halogenation or nitration at electron-rich positions (e.g., position 5 or 7).

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups .

Selectivity Data for Analogous Compounds:

| Compound | R1 | Mcl-1 Ki (μM) | Bcl-xL Ki (μM) | Selectivity |

|---|---|---|---|---|

| 3a | 4-Br-C6H4 | 2.76 ± 1.26 | 51.4 ± 31.3 | 19 |

| 3o | 2,4-di-Br-C6H3 | 0.420 ± 0.163 | 2.31 ± 1.35 | 5.5 |

Synthetic Routes and Scalability

The compound is synthesized via chlorosulfonation of methyl 2-naphthoate followed by regioselective functionalization. Key steps include:

-

Chlorosulfonation : Reaction with ClSO3H or SO2Cl2 under controlled conditions .

-

Esterification : Methanol and H2SO4 facilitate ester group introduction .

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-(chlorosulfonyl)-2-naphthoate has been explored as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive chlorosulfonyl group enables it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that exhibit biological activity against cancer cells.

- Case Study : A study highlighted its use in developing small-molecule inhibitors targeting Mcl-1, a protein implicated in cancer cell survival. The compound's structural modifications led to derivatives with improved binding affinities and selectivity for Mcl-1 over Bcl-xL, suggesting potential therapeutic applications in treating hematological cancers .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The chlorosulfonyl group can be substituted with nucleophiles such as amines and alcohols.

- Hydrolysis : Under hydrolytic conditions, it can yield sulfonic acids, which are valuable in various chemical processes.

This versatility makes it an essential reagent for synthesizing complex organic molecules.

Material Science

In material science, this compound is utilized in producing specialty chemicals and polymers. Its ability to modify polymer properties through functionalization is particularly noteworthy.

- Applications : It can be used to create surfactants and other materials that require specific surface-active properties, enhancing their performance in industrial applications.

Mecanismo De Acción

The mechanism of action of methyl 6-(chlorosulfonyl)-2-naphthoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Methyl 6-(chlorosulfonyl)-2-naphthoate can be compared with other similar compounds, such as:

Methyl 6-(chlorosulfonyl)-1-naphthoate: Similar structure but with the chlorosulfonyl group at a different position on the naphthalene ring.

Methyl 6-(chlorosulfonyl)-2-benzothiazole: Contains a benzothiazole ring instead of a naphthalene ring.

Methyl 6-(chlorosulfonyl)-2-benzoxazole: Contains a benzoxazole ring instead of a naphthalene ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Actividad Biológica

Methyl 6-(chlorosulfonyl)-2-naphthoate (CAS Number: 2172474-25-6) is a sulfonylated derivative of naphthoic acid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular interactions. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a chlorosulfonyl group and a methyl ester substituent. The molecular formula is C_{12}H_{9ClO_3S, and it has a molecular weight of 284.72 g/mol. The presence of the chlorosulfonyl group is significant as it enhances the electrophilicity of the compound, potentially allowing for various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell survival and apoptosis. Research indicates that compounds with similar structures can inhibit anti-apoptotic proteins such as Mcl-1, which plays a critical role in cancer cell survival by preventing apoptosis.

Inhibition of Mcl-1

Recent studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of methionine aminopeptidase-2 (MetAP2) and Mcl-1. These proteins are crucial in cancer cell proliferation and survival. By disrupting the interaction between Mcl-1 and pro-apoptotic Bcl-2 proteins, these compounds may promote apoptosis in cancer cells .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Modifications to the naphthalene ring or substituents can significantly influence potency and selectivity. For instance, variations in the sulfonyl group or the introduction of different substituents on the naphthalene ring could enhance binding affinity to target proteins or alter pharmacokinetic properties.

Table: Structure-Activity Relationship Summary

| Compound | Modification | Biological Activity | Reference |

|---|---|---|---|

| 1 | Chlorosulfonyl group | Inhibits Mcl-1 | |

| 2 | Hydroxy group | Increased apoptosis in cancer cells | |

| 3 | Amino group | Enhanced binding affinity to MetAP2 |

Case Study 1: Anti-Cancer Activity

A study investigated various naphthoate derivatives for their ability to induce apoptosis in cancer cell lines. This compound was found to significantly reduce cell viability in Mcl-1 overexpressing cells, demonstrating its potential as an anti-cancer agent. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Molecular Glue Degraders

Recent advancements in drug design have led to the exploration of this compound as a molecular glue degrader. This approach targets specific protein-protein interactions within cancer cells, promoting selective degradation of oncogenic proteins via E3 ubiquitin ligases . This novel strategy represents a promising avenue for therapeutic intervention in cancers characterized by dysregulated protein interactions.

Propiedades

IUPAC Name |

methyl 6-chlorosulfonylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXXUEUZRKLPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.